molecular formula C2H6O2S2 B13405380 Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane

Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane

Cat. No.: B13405380
M. Wt: 129.22 g/mol
InChI Key: LEBYISUPSSNHTJ-BMSJAHLVSA-N
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Description

Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane is a complex organosulfur compound. The presence of deuterium atoms in its structure suggests its use in specialized scientific research, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane likely involves multiple steps, including the introduction of deuterium atoms. Common synthetic routes may include:

    Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.

    Methoxylation: Adding methoxy groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such a specialized compound would involve large-scale deuterium exchange and thiolation processes, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane has several scientific research applications:

    Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways.

    Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane involves its interaction with molecular targets through its sulfur and methoxy groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation.

Comparison with Similar Compounds

Similar Compounds

    Methoxy-oxo-sulfanylidene-methyl-lambda6-sulfane: Similar structure but without deuterium atoms.

    Methoxy-oxo-sulfanylidene-ethyl-lambda6-sulfane: Contains an ethyl group instead of a trideuteriomethyl group.

Uniqueness

The presence of deuterium atoms in Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane makes it unique for isotopic labeling studies, providing distinct advantages in tracing and analyzing chemical and biological processes.

Properties

Molecular Formula

C2H6O2S2

Molecular Weight

129.22 g/mol

IUPAC Name

methoxy-oxo-sulfanylidene-(trideuteriomethyl)-λ6-sulfane

InChI

InChI=1S/C2H6O2S2/c1-4-6(2,3)5/h1-2H3/i2D3

InChI Key

LEBYISUPSSNHTJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=S)OC

Canonical SMILES

COS(=O)(=S)C

Origin of Product

United States

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